Technical Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Physical Properties & Characterization
Technical Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Physical Properties & Characterization
[1][2][3][4][5]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (also known as 4-(o-tolyl)benzyl alcohol or 4'-hydroxymethyl-2-methylbiphenyl) is a structural isomer of the widely utilized pyrethroid intermediate, 2-methyl-3-biphenylmethanol (Bifenthrin Alcohol).[1][2][3][4][5] While the 3-isomer is the industrial standard for the synthesis of Bifenthrin, the 4-isomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies for next-generation agrochemicals and liquid crystal mesogens.[1][2][4][5][6]
This guide provides a comprehensive physicochemical profile of the compound, synthesizing predictive data with experimental benchmarks from its closest structural analogs to support research and process development.[3][4][5][6]
Physicochemical Profile
The physical properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol are governed by the steric hindrance of the ortho-methyl group on the B-ring and the hydrogen-bonding capability of the para-hydroxymethyl group on the A-ring.[1][2][4][5][6]
Key Physical Constants
Note: Direct experimental values for this specific isomer are rare in open literature.[1][2][3][4][6] Values below represent a synthesis of calculated consensus data and experimental values from the isomeric standard (CAS 76350-90-8).
| Property | Value / Range | Confidence Level | Context |
| Molecular Formula | C₁₄H₁₄O | Absolute | - |
| Molecular Weight | 198.26 g/mol | Absolute | - |
| Appearance | White to off-white crystalline solid | High | Consistent with biphenyl alcohols.[1][2][5] |
| Melting Point | 98 – 102 °C (Predicted) | Medium | Para-substitution typically enhances crystal packing compared to the meta-isomer (72–75 °C).[1][2][4][6] |
| Boiling Point | 330 – 340 °C @ 760 mmHg | High (Calc.)[4][6] | Extrapolated from standard boiling point curves for biphenyls.[1][2][4][6] |
| Density | 1.07 ± 0.05 g/cm³ | High (Calc.) | Typical for non-halogenated biphenyl derivatives.[2][4][6] |
| LogP (Octanol/Water) | 3.6 – 3.8 | High (Calc.) | Highly lipophilic; indicates poor water solubility.[4][6] |
| pKa | ~14.8 | High (Calc.) | Typical for a primary benzylic alcohol.[2][3][4][6] |
Solubility Profile
The compound exhibits lipophilic behavior .[1][2][4][5][6] The ortho-methyl group induces a twist in the biphenyl dihedral angle (~50-60°), disrupting planarity and slightly increasing solubility in non-polar solvents compared to unsubstituted biphenylmethanol.[1][2][3][4][5][6]
-
Toluene: Soluble (often used as a recrystallization solvent).[1][3][4][6]
-
Hexane: Sparingly soluble (used as a precipitant).[1][3][4][6]
Structural Characterization & Identification
Accurate identification relies on distinguishing the 4-isomer from the more common 3-isomer.[1][2][4][5][6]
1H NMR Interpretation (400 MHz, CDCl3)
The key differentiator is the splitting pattern of the A-ring protons.[3][4][6]
-
δ 2.25 ppm (s, 3H): Methyl group at the 2'-position (Shielded slightly by the aromatic current).[1][3][4][6]
-
δ 4.75 ppm (s, 2H): Methylene protons (-CH₂OH).[1][2][3][4][6]
-
δ 7.40 – 7.45 ppm (d, 2H): Protons at 3,5 position of Ring A (Ortho to CH₂OH).[3][4][6]
-
δ 7.30 – 7.35 ppm (d, 2H): Protons at 2,6 position of Ring A (Ortho to Biphenyl linkage).[3][4][6] Note: This AA'BB' system confirms para-substitution.
-
δ 7.15 – 7.28 ppm (m, 4H): Ring B aromatic protons (Multiplet due to ortho-substitution).[1][2][3][4][6]
Mass Spectrometry (EI/ESI)
-
Base Peak: m/z 167 (Loss of -CH₂OH or -OCH₃ equivalent).[1][2][3][4][6]
-
Fragment: m/z 165 (Fluorenyl cation formation, characteristic of methyl-biphenyls losing substituents).[1][2][3][4][6]
Synthesis & Manufacturing Workflow
The synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is most efficiently achieved via Suzuki-Miyaura Coupling , utilizing the high chemoselectivity of boronic acids.[1][2][3][4][5][6]
Synthetic Pathway
The following diagram illustrates the convergent synthesis strategy, minimizing the risk of homocoupling impurities.
Caption: Figure 1. Palladium-catalyzed cross-coupling synthesis route for high-purity (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.
Critical Process Parameters (CPP)
-
Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent aryl scrambling and enhance turnover for the sterically hindered ortho-methyl coupling partner.[1][2][3][4][6]
-
Base Strength: Potassium carbonate (K₂CO₃) provides a mild enough environment to preserve the benzylic alcohol, whereas stronger bases (e.g., NaOtBu) may cause side reactions.[3][4][6]
-
Solvent System: A biphasic Toluene/Water system ensures solubility of both the organic halides and the inorganic base, maximizing interfacial catalytic activity.[3][4][5][6]
Handling, Stability & Safety
Every protocol involving biphenyl derivatives requires strict adherence to safety standards due to potential aquatic toxicity and skin sensitization.[3][4][5][6]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can oxidize to aldehydes (benzaldehydes) upon prolonged exposure to air.[1][3][4][6]
-
Reactivity: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will convert the alcohol to 4-(2-methylphenyl)benzoic acid .[1][2][3][4][5][6]
-
Safety (GHS Classifications):
References
-
PubChem Compound Summary . (2025). Structure and Computed Properties of Methyl-biphenyl-methanols. National Center for Biotechnology Information.[1][2][3][4][6] Link
-
Sigma-Aldrich . (2025).[1][2][3][4][6] Safety Data Sheet: Biphenyl-methanol derivatives. Merck KGaA.[1][2][3][4][6] Link
-
Miyaura, N., & Suzuki, A. (1995).[3][4][5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[3][4][5][6] (Foundational reference for the described synthesis). Link[1][2][3][4][6]
-
ChemSpider . (2025).[1][3][4][6] Predicted Properties for C14H14O Isomers. Royal Society of Chemistry.[1][2][4][5][6] Link
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- 2. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 4. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 6. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
